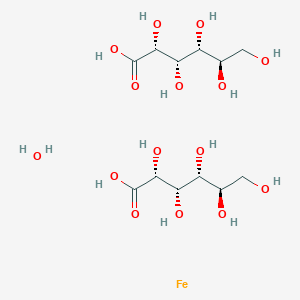
iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iron is an essential element for life, and its importance has long been recognized in many cultures. Iron is a component of hemoglobin, which is the primary oxygen-carrying molecule in the blood, and is essential for the production of energy in the body. Iron is also an important component of many enzymes, hormones, and proteins. Iron is also an important component of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate (PHH), which is a naturally occurring molecule found in plants, animals, and microorganisms. PHH is a component of the cell walls of many microorganisms, and is involved in a variety of biochemical and physiological processes.
Scientific Research Applications
Catalysis and Synthetic Chemistry
Iron compounds, including iron(III) complexes, have been utilized as catalysts in various chemical reactions. For instance, iron(III) 2-ethylhexanoate has shown effectiveness as a novel, mild Lewis acid catalyst for stereoselective Diels–Alder reactions, producing cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoisomeric excesses (D. Gorman & I. Tomlinson, 1998). Additionally, iron complexes have been employed for hydroxylation of hydrocarbons, converting alcohols to aldehyde/ketone, and oxidizing amines, anilines, phenolics, and thiols, showcasing their versatility in organic synthesis and environmental remediation (V. Sharma, Long Chen, & R. Zbořil, 2016).
Environmental Applications
Iron compounds play a significant role in environmental applications, such as the treatment of wastewater and the remediation of polluted sites. High-valent iron compounds, like ferrates, are utilized in advanced oxidation processes for the efficient generation of reactive species like hydroxyl radicals, even at room temperature and under atmospheric pressure. These processes are highly efficient in transforming pharmaceuticals and micropollutants in water, highlighting the potential of iron compounds in environmental protection and remediation efforts (M. Pereira, L. Oliveira, & E. Murad, 2012).
Material Science
In material science, iron complexes are utilized in the synthesis of magnetic nanoparticles and other nanomaterials. For example, high-temperature solution-phase reactions of iron(III) acetylacetonate with certain diols and surfactants lead to the formation of monodisperse magnetite (Fe3O4) nanoparticles, which have applications in magnetic nanodevices and biomagnetic applications due to their unique magnetic properties (Shouheng Sun et al., 2004).
Advanced Materials and Chemistry
Iron(III)-quinato complexes have been studied for their structural, spectroscopic, and magnetic properties, revealing insights into the chemical reactivity of iron towards α-hydroxycarboxylic acids and the assembly of multinuclear iron-hydroxycarboxylato clusters. These studies contribute to understanding the role of iron in biological systems and the development of advanced abiotic materials (M. Menelaou et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate' involves the synthesis of the pentahydroxyhexanoic acid followed by the addition of iron and hydration.", "Starting Materials": [ "Glucose", "Sodium hydroxide", "Hydrochloric acid", "Iron(III) chloride", "Water" ], "Reaction": [ "Glucose is treated with sodium hydroxide to form gluconic acid.", "Gluconic acid is oxidized with nitric acid to form 2,3,4,5,6-pentahydroxyhexanoic acid.", "Iron(III) chloride is added to the pentahydroxyhexanoic acid solution to form iron(III) pentahydroxyhexanoate.", "The iron(III) pentahydroxyhexanoate is hydrated with water to form the final compound, 'iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate'." ] } | |
CAS RN |
699014-53-4 |
Molecular Formula |
C12H24FeO15 |
Molecular Weight |
464.15 g/mol |
IUPAC Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
BJBSKTPEFSQVHL-UHFFFAOYSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.O.[Fe] |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
melting_point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |
physical_description |
Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |
Related CAS |
526-95-4 (Parent) |
solubility |
Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




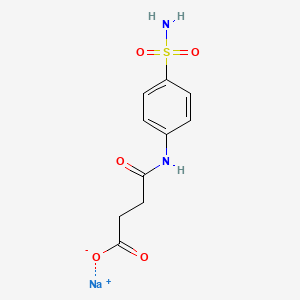
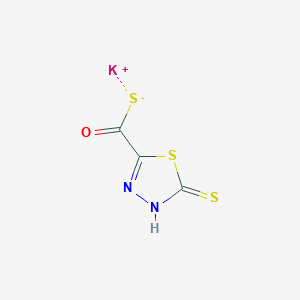
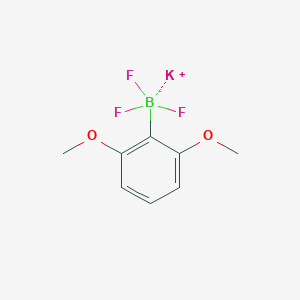


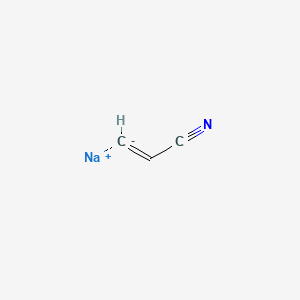
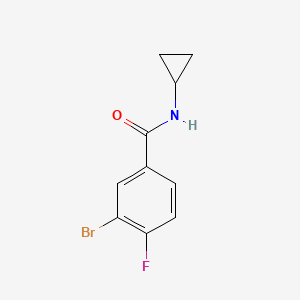
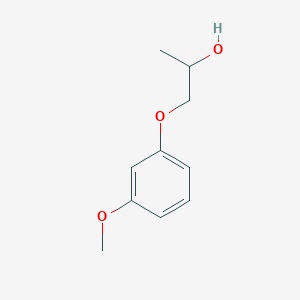
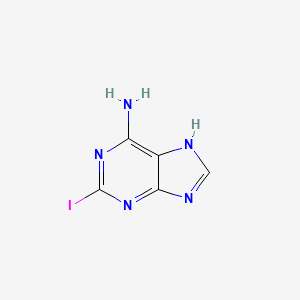
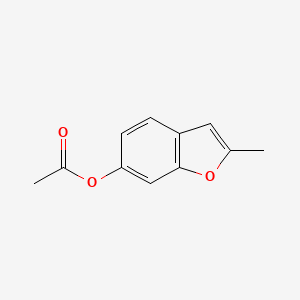

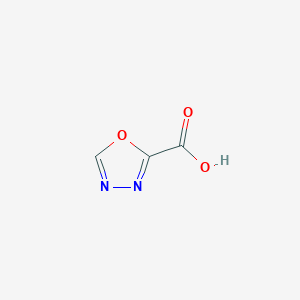
![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)